molecular formula C8H13ClN2 B13497689 3,4-Dimethylbenzene-1,2-diamine hydrochloride

3,4-Dimethylbenzene-1,2-diamine hydrochloride

Cat. No.: B13497689
M. Wt: 172.65 g/mol
InChI Key: RWBRRTPMAGIAQB-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3,4-Dimethylbenzene-1,2-diamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.

    1,4-Dimethylbenzene: Lacks the amine groups, making it less reactive in certain chemical reactions.

Uniqueness: 3,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to the presence of both methyl and amine groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3,4-dimethylbenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,9-10H2,1-2H3;1H

InChI Key

RWBRRTPMAGIAQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)N)C.Cl

Origin of Product

United States

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